molecular formula C8H12O B6597407 4-methylidenecyclohexane-1-carbaldehyde CAS No. 89402-20-0

4-methylidenecyclohexane-1-carbaldehyde

Cat. No. B6597407
CAS RN: 89402-20-0
M. Wt: 124.18 g/mol
InChI Key: XJUSTHZLZCLFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylidenecyclohexane-1-carbaldehyde (4-MCHC) is a versatile chemical compound that has been used in a variety of scientific research applications. It is a highly reactive aldehyde that can be used to synthesize a wide range of molecules, including polymers and other organic compounds. It is also a useful intermediate for the synthesis of a variety of drugs and pharmaceuticals.

Scientific Research Applications

4-methylidenecyclohexane-1-carbaldehyde has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of polymers, such as polyurethanes and polyesters, as well as other organic compounds. It is also used as an intermediate for the synthesis of a variety of drugs and pharmaceuticals.

Mechanism of Action

4-methylidenecyclohexane-1-carbaldehyde is a highly reactive aldehyde that reacts readily with a variety of molecules, including amines, alcohols, and carboxylic acids. The reaction of 4-methylidenecyclohexane-1-carbaldehyde with amines produces amides, which are important intermediates in the synthesis of polymers and other organic compounds. The reaction of 4-methylidenecyclohexane-1-carbaldehyde with alcohols produces ethers, which are important intermediates in the synthesis of a variety of drugs and pharmaceuticals. The reaction of 4-methylidenecyclohexane-1-carbaldehyde with carboxylic acids produces esters, which are important intermediates in the synthesis of a variety of drugs and pharmaceuticals.
Biochemical and Physiological Effects
4-methylidenecyclohexane-1-carbaldehyde has been shown to be non-toxic and non-carcinogenic in laboratory studies. It is not known to have any significant biochemical or physiological effects in humans or animals.

Advantages and Limitations for Lab Experiments

4-methylidenecyclohexane-1-carbaldehyde is a highly reactive aldehyde that can be used to synthesize a wide range of molecules, including polymers and other organic compounds. It is also a useful intermediate for the synthesis of a variety of drugs and pharmaceuticals. The major advantage of 4-methylidenecyclohexane-1-carbaldehyde is its high reactivity, which makes it an ideal reagent for a variety of laboratory experiments. However, it is also highly volatile and flammable, which can present certain safety hazards in the laboratory.

Future Directions

There are a number of potential future directions for 4-methylidenecyclohexane-1-carbaldehyde research. These include further investigation into its reactivity and potential applications in the synthesis of polymers and other organic compounds, as well as its potential use as an intermediate for the synthesis of a variety of drugs and pharmaceuticals. Additionally, further research is needed to determine the potential biochemical and physiological effects of 4-methylidenecyclohexane-1-carbaldehyde, as well as to identify potential safety hazards associated with its use in the laboratory.

properties

IUPAC Name

4-methylidenecyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-7-2-4-8(6-9)5-3-7/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUSTHZLZCLFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60578578
Record name 4-Methylidenecyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylidenecyclohexane-1-carbaldehyde

CAS RN

89402-20-0
Record name 4-Methylidenecyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To pydridinium dichromate (223 g., 0.59 mole) in 1 liter CH2Cl2, stirring under N2, was added dropwise 4-methylene-1-cyclohexanemethanol (50 g., 0.40 mole) in 75 ml. CH2Cl2 over a few minutes. After stirring for 21 hours at room temperature, the reaction mixture was heated at 60° C. for 24 hours. The reaction mixture was cooled, diluted with 400 ml. ether and decanted from solids. The solids were slurried with 400 ml. of fresh ether and decanted. The combined organic decants were filtered over fluorasil and diatomaceous earth and the filtrate concentrated in vacuo to an oil (41 g.) and distilled to yield title product, 13.6 g., b.p. 82°-90°/15-20 mm.
Quantity
223 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.